Methyl 3-mercaptopropionimidate

Bioconjugation Crosslinker Design Chemical Stability

Researchers modifying aggregation-prone proteins face a critical problem: standard acylation-based reagents neutralize the target amine's positive charge, often triggering isoelectric precipitation and loss of function. Methyl 3-mercaptopropionimidate (SHIMS) is the definitive solution. - Forms a charge-preserving amidine bond (pH 7-10), maintaining native protein solubility and conformation - a non-negotiable requirement for membrane proteins and low-pI antibodies. - Its acyclic, linear 3-carbon spacer cannot cyclize into 2-iminothiolane, eliminating linker heterogeneity and ensuring batch-to-batch DAR consistency for ADC development. - Proven in X-ray crystallography for introducing heavy-atom binding sites with minimal positional disorder, yielding clearer electron density maps.

Molecular Formula C4H9NOS
Molecular Weight 119.19 g/mol
CAS No. 66592-92-5
Cat. No. B1214365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-mercaptopropionimidate
CAS66592-92-5
Synonymsmethyl 3-mercaptopropionimidate
SHIMS
Molecular FormulaC4H9NOS
Molecular Weight119.19 g/mol
Structural Identifiers
SMILESCOC(=N)CCS
InChIInChI=1S/C4H9NOS/c1-6-4(5)2-3-7/h5,7H,2-3H2,1H3
InChIKeyJJVPEIRQADTJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Mercaptopropionimidate (CAS 66592-92-5): A Thiol-Introducing Imidoester for Site-Specific Bioconjugation


Methyl 3-mercaptopropionimidate (also known as SHIMS) is a heterobifunctional imidoester featuring a thiol group at the terminus of a three-carbon chain [1]. It reacts selectively with primary amines on proteins and other biomolecules under mild alkaline conditions (pH 7–10) to form a stable, positively charged amidine linkage while leaving the free sulfhydryl available for subsequent crosslinking or labeling reactions [2]. This compound has been employed as a key intermediate in the preparation of protein–protein conjugates via intermolecular disulfide bond formation and as a tool for introducing heavy-atom binding sites in X-ray crystallography [3].

Procurement Rationale: Why Methyl 3-Mercaptopropionimidate Cannot Be Substituted by Common Thiolating Agents


While several reagents exist for introducing sulfhydryl groups into biomolecules, methyl 3-mercaptopropionimidate occupies a distinct chemical space that precludes simple substitution. Unlike 2-iminothiolane (Traut's reagent), its acyclic imidoester structure avoids spontaneous cyclization, ensuring a defined linear linker [1]. Compared to amine-reactive acylating agents like SATA or Sulfo-SMCC, the amidine bond formed by methyl 3-mercaptopropionimidate preserves the original positive charge on the modified amine, which is critical for maintaining native protein conformation and solubility [2]. These properties directly affect conjugate homogeneity, biological activity, and downstream analytical resolution, which are quantified in the evidence below [3].

Methyl 3-Mercaptopropionimidate vs. Comparators: Quantitative Differentiation Evidence


Acyclic Stability: Methyl 3-Mercaptopropionimidate Avoids Cyclization to 2-Iminothiolane

Methyl 3-mercaptopropionimidate is a linear, acyclic imidoester. In contrast, the closely related analog methyl 4-mercaptobutyrimidate undergoes a spontaneous intramolecular cyclization reaction to form 2-iminothiolane (Traut's reagent), a cyclic thioimidate. This cyclization side-reaction is documented as a distinct and undesirable pathway that leads to a mixture of linker species and unpredictable crosslinking outcomes [1]. Methyl 3-mercaptopropionimidate, with its three-carbon backbone, is structurally incapable of this cyclization, guaranteeing a homogeneous, defined linear thiol linker during conjugation [2].

Bioconjugation Crosslinker Design Chemical Stability

Electrostatic Integrity: Charge-Preserving Amidine Bond vs. Neutral Thioester/Acyl Linkers

Modification of primary amines by methyl 3-mercaptopropionimidate proceeds via amidination, forming a positively charged amidine bond that precisely mimics the original protonated amine state [1]. This contrasts sharply with alternative thiolation reagents like N-succinimidyl S-acetylthioacetate (SATA) or Sulfo-SMCC, which react via acylation to generate a neutral amide bond and a net loss of positive charge [2]. While direct quantitative data on solubility or aggregation differences for identical protein conjugates are sparse in the literature, the mechanistic implications are substantial: charge preservation at the modification site is widely recognized to mitigate deleterious effects on protein solubility and folding, acting as a crucial design parameter when modifying surface lysine residues .

Protein Engineering ADC Development Lyophilized Formulation

Comparative Storage Stability: Superior Shelf-Life of 2-Iminothiolane (a Disadvantage)

A direct, published comparison states: '2-Iminothiolane is stable on storage in contrast to the known lability of imidate esters; therefore 2-iminothiolane is a more convenient reagent for the modification of protein than are the imidate esters' [1]. Methyl 3-mercaptopropionimidate, classified as an imidate ester, is subject to this hydrolytic lability, necessitating careful handling and likely shorter usable lifetimes post-reconstitution compared to the cyclic Traut's reagent. This is a critical operational trade-off for laboratories that prioritize long-term reagent stability.

Reagent Handling Protein Lability Storage

Spacer Arm Geometry: Shorter 3-Carbon Thiol Linker Provides Higher Structural Resolution

Methyl 3-mercaptopropionimidate provides a 3-carbon spacer arm between the protein backbone and the introduced sulfhydryl group [1]. In contrast, 2-iminothiolane (Traut's reagent) delivers a 4-carbon linker, with a documented extended spacer arm length of 8.1 Å . The shorter linker of methyl 3-mercaptopropionimidate is explicitly designed to position heavy atoms closer to the protein surface for isomorphous heavy-atom derivatization in X-ray crystallography [2], reducing positional ambiguity and improving electron density map interpretation.

X-ray Crystallography NMR Structural Biology

Purpose-Built for Heavy-Atom Derivatization in X-ray Crystallography

The original synthesis of methyl 3-mercaptopropionimidate hydrochloride was specifically designed 'to serve as points of attachment for heavy atoms and allow the preparation of isomorphous derivatives' for X-ray diffraction analysis [1]. In the foundational study, this reagent successfully modified tobacco mosaic virus (TMV) protein amino groups, introducing thiol groups at surface lysine residues that were subsequently labeled with heavy metals (e.g., mercury) to solve the crystallographic phase problem [2]. This demonstrated utility establishes a validated, application-specific precedent that generic thiolating agents (e.g., Traut's reagent) lack, having been optimized for general crosslinking rather than for the geometric constraints of crystallographic derivatization.

Macromolecular Crystallography Isomorphous Replacement Heavy Atom Labeling

Optimal Application Scenarios for Methyl 3-Mercaptopropionimidate Based on Evidence


Heavy-Atom Derivatization for De Novo Macromolecular Phasing by X-ray Crystallography

The evidence in Section 3 (Evidence 4: Spacer Arm Geometry; Evidence 5: Purpose-Built Design) establishes methyl 3-mercaptopropionimidate as the reagent of choice for introducing thiol-reactive heavy-atom binding sites onto protein surfaces. Its short 3-carbon spacer positions heavy atoms in closer proximity to the protein backbone than Traut's reagent, minimizing positional disorder and enhancing electron density map clarity [1]. This application was validated in the original TMV structural studies and remains a proven method for labs undertaking de novo phase determination where isomorphous heavy-atom derivatives are required [2].

Synthesis of Charge-Preserving, Solubility-Sensitive Protein Conjugates

As detailed in Section 3 (Evidence 2: Electrostatic Integrity), the amidine bond formed by methyl 3-mercaptopropionimidate preserves the native positive charge of the target amine. This is essential for modifying proteins prone to isoelectric precipitation or aggregation. Groups working with aggregation-prone targets (e.g., membrane proteins, low-pI antibodies) should select this reagent over acylation-based alternatives like SATA or Sulfo-SMCC to maintain conjugate solubility and avoid loss of function, a critical quality attribute supported by bioconjugation chemistry principles .

Preparation of Structurally Defined, Homogeneous Linear Crosslinkers

The evidence (Evidence 1: Acyclic Stability) demonstrates that methyl 3-mercaptopropionimidate cannot undergo the cyclization side-reaction that compromises methyl 4-mercaptobutyrimidate and generates a mixture of linear and cyclic (2-iminothiolane) linker species [3]. This structural homogeneity makes it the superior choice for applications requiring a single, well-defined linker chemistry, such as in the production of Antibody-Drug Conjugates (ADCs) where Drug-Linker-Antibody Ratio (DAR) consistency and batch reproducibility are mandatory for regulatory approval.

Specialized Bioconjugation Where Traut's Reagent Stability Is Insufficient

While 2-iminothiolane (Traut's reagent) is acknowledged to have superior storage stability (Evidence 3), methyl 3-mercaptopropionimidate's unique combination of a linear, non-cyclizable structure and charge-preserving chemistry makes it the preferred reagent when these attributes are functionally non-negotiable. Labs that must have a defined linear linker or must preserve amine charge states are compelled to use this compound despite its handling requirements, making it a niche but irreplaceable procurement item for specialized conjugation workflows [4].

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